REACTION_CXSMILES
|
Cl[CH:2]([C:6](=O)[CH3:7])[CH2:3][C:4]#[N:5].[NH2:9][C:10]1[C:15]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:14][CH:13]=[CH:12][N:11]=1.C(N(CC)CC)C>C(O)C>[CH2:17]([O:16][C:15]1[C:10]2[N:11]([C:2]([CH2:3][C:4]#[N:5])=[C:6]([CH3:7])[N:9]=2)[CH:12]=[CH:13][CH:14]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC#N)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the triethylamine and ethanol
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene
|
Type
|
WASH
|
Details
|
chlorideand washed with water
|
Type
|
CONCENTRATION
|
Details
|
The methylene chloride was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residual oil was dissolved in 20 ml
|
Type
|
FILTRATION
|
Details
|
of boiling acetonitrile, filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
treated with hydrogen chloride/methanol
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
to give 0.22 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C(=C(N2)C)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |